Meranzin

概要

説明

メラジンは、ムラヤ・エキゾチカL.の葉から単離された生物活性化合物です。 それは、その潜在的な抗うつ作用で知られており、さまざまな生物学的経路に対するその効果について研究されてきました .

準備方法

合成ルートと反応条件: メラジンは、二酸化炭素による超臨界流体抽出、溶媒抽出、および2段階高速逆流クロマトグラフィーを組み合わせることで、ムラヤ・エキゾチカL.の葉から単離することができます。 超臨界流体抽出の最適条件には、27 MPaの圧力、52°Cの温度、および60 mLのエントレーナーが含まれます .

工業生産方法: メラジンの工業生産には、植物源からの化合物の抽出と、高速逆流クロマトグラフィーを使用した精製が含まれます。 この方法は、化合物の高純度と収率を保証します .

化学反応の分析

反応の種類: メラジンは、酸化、還元、置換など、さまざまな化学反応を起こします。 それは、特にCYP1A2とCYP2C19のシトクロムP450酵素によって代謝されます .

一般的な試薬と条件: メラジンの代謝には、ヒト肝ミクロソームとヒト組み換えシトクロムP450酵素が含まれます。 CYP1A2とCYP2C19の酵素活性は、メラジンによって濃度依存的に阻害されます .

生成された主な生成物: メラジンの代謝から生成される主な生成物には、シトクロムP450酵素によって処理されるさまざまな代謝物が含まれます .

科学的研究の応用

Pharmacological Properties

Meranzin exhibits several pharmacological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research indicates that this compound hydrate may alleviate symptoms of depression by modulating neurotransmitter systems, particularly through the regulation of alpha-2 adrenergic receptors and the brain-gut axis. In preclinical studies, it has shown significant antidepressant properties in animal models .

- Gastrointestinal Motility : The compound also demonstrates prokinetic effects, enhancing gastrointestinal motility. This can be particularly beneficial in treating gastrointestinal disorders .

- Anti-inflammatory and Neuroprotective Effects : this compound has been associated with anti-inflammatory properties and may protect against neuroinflammation, making it relevant for conditions such as neurodegenerative diseases .

- Antifibrotic and Antiproliferative Activities : Studies suggest that this compound can inhibit fibrotic processes and cellular proliferation, which could have implications in cancer treatment and tissue repair .

Case Study 1: Antidepressant Effects in Animal Models

A study investigated the pharmacokinetics of this compound hydrate in chronic mild stress (CMS) rat models. The results indicated that after oral administration of Chaihu-Shugan-San, the maximum plasma concentration of this compound was significantly higher in stressed rats compared to controls. This suggests enhanced absorption or altered metabolism under stress conditions, emphasizing the compound's potential as an antidepressant .

Case Study 2: Gastrointestinal Disorders

In another study focusing on gastrointestinal motility, this compound was shown to enhance gut motility in animal models. This effect was attributed to its action on specific receptors involved in gut function, providing a basis for its use in treating conditions like irritable bowel syndrome (IBS) .

Analytical Techniques for this compound Research

The isolation and quantification of this compound are critical for research applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed to ensure purity and assess pharmacokinetic properties. These methods facilitate a better understanding of the compound's behavior in biological systems .

作用機序

メラジンは、α2アドレナリン受容体を調節し、AMPA-ERK1/2-BDNFシグナル伝達経路を伴うことによって、その効果を発揮します . また、長いノンコーディングRNA、マイクロRNA、メッセンジャーRNAを含む競合的内因性RNAネットワークにも影響を与えます .

類似の化合物との比較

類似の化合物:- メラジン水和物

- イソイムペラトリン

- ナリンギン

- ヘスペレチン

- ノビレチン

独自性: メラジンは、α2アドレナリン受容体との特定の相互作用と、AMPA-ERK1/2-BDNFシグナル伝達経路への関与によってユニークです。 これは、同じ分子標的または経路を持たない可能性のある他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds:

- Meranzin Hydrate

- Isoimperatorin

- Naringin

- Hesperetin

- Nobiletin

Uniqueness: this compound is unique due to its specific interaction with the alpha 2-adrenoceptor and its involvement in the AMPA-ERK1/2-BDNF signaling pathway. This distinguishes it from other similar compounds that may not have the same molecular targets or pathways .

生物活性

Meranzin, particularly in its hydrate form (this compound hydrate), has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to highlight the pharmacological properties, therapeutic potential, and mechanisms of action associated with this compound.

Overview of this compound

This compound is a coumarin derivative primarily isolated from the plant Limnocitrus littoralis. It has been studied for its potential benefits in treating various health conditions, including gastrointestinal disorders, depressive disorders, and cardiovascular diseases.

1. Gastrointestinal Motility

Research indicates that this compound hydrate significantly influences gastrointestinal motility. A study demonstrated that it increased the amplitude of contractions in the rat ileum and enhanced gastric emptying and intestinal transit. The effective dose was noted at 28 mg/kg in vivo, with a direct impact on the contraction amplitude of intestinal muscles in vitro .

2. Antidepressant Effects

This compound has been identified as a potential antidepressant. In studies involving chronic mild stress (CMS) models in rats, this compound hydrate exhibited significant antidepressant-like effects. The pharmacokinetic parameters showed rapid absorption and prolonged elimination, suggesting a favorable profile for therapeutic use .

3. Anti-Atherosclerosis Activity

Recent literature reviews have highlighted the anti-atherosclerotic properties of this compound hydrate. It was shown to exert protective effects on vascular health, potentially reducing the risk of cardiovascular diseases .

The mechanisms by which this compound exerts its effects are multifaceted:

- Histamine Receptor Interaction : this compound has been shown to stimulate H1 histamine receptors, which may mediate its prokinetic effects on intestinal motility .

- Pharmacokinetics : The pharmacokinetic profile of this compound hydrate indicates rapid absorption (Tmax ~ 1 hour) and a prolonged half-life (T1/2 > 6.5 hours), which supports its sustained action in biological systems .

Table 1: Pharmacokinetic Parameters of this compound Hydrate

| Parameter | Value |

|---|---|

| Cmax (μg/L) | 58.66 ± 6.64 |

| Tmax (min) | 108 ± 26.83 |

| T1/2 (min) | 87.34 ± 31.15 |

| Bioavailability | High |

Table 2: Biological Activities of this compound Hydrate

| Activity | Evidence Source |

|---|---|

| Gastrointestinal Motility | , , |

| Antidepressant Effects | , , |

| Anti-Atherosclerosis |

Case Studies

Case Study 1: Antidepressant Efficacy in CMS Rats

In a controlled experiment, rats subjected to chronic mild stress were treated with this compound hydrate. The results indicated a significant reduction in depressive behaviors compared to the control group, supporting its potential as an antidepressant agent .

Case Study 2: Impact on Intestinal Motility

Another study focused on the effects of this compound on intestinal motility revealed that administration led to enhanced gastric emptying times and increased contraction amplitudes in vitro, confirming its role as a prokinetic agent .

特性

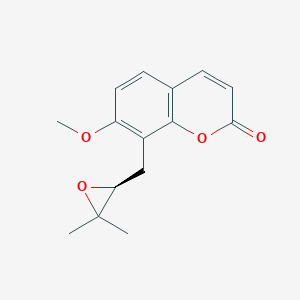

IUPAC Name |

8-[[(2S)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZONYLDFHGRDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。